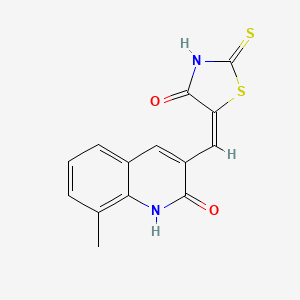
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as HMPTQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPTQ is a thiazolidinone derivative that has been synthesized by several methods and has been studied for its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not well understood. However, it has been suggested that (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may act as a metal chelator, forming a complex with metal ions such as copper ions. This complex formation may result in a change in the fluorescence properties of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, leading to its use as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are not well understood. However, it has been reported that (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may exhibit antioxidant activity, which may be attributed to its ability to chelate metal ions. Additionally, (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been reported to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has several advantages for use in lab experiments. One of the most significant advantages is its high selectivity for the detection of copper ions. Additionally, (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is highly stable and can be easily synthesized in good yields. However, one of the limitations of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One potential direction is the development of new sensors for the detection of metal ions using (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one as a fluorescent probe. Additionally, the study of the mechanism of action of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may provide insight into its potential applications in various fields of scientific research. Finally, the synthesis of new derivatives of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may lead to the development of new compounds with improved properties for use in lab experiments.
合成方法
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been synthesized by several methods, including the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of glacial acetic acid, followed by the reaction with 2-bromoacetic acid. Another method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid, followed by the reaction with 2-bromoacetic acid. Both methods have been reported to yield (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one in good yields.
科学研究应用
(E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been studied for its potential applications in various fields of scientific research. One of the most significant applications of (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its use as a fluorescent probe for the detection of metal ions. (E)-5-((2-hydroxy-8-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been reported to be highly selective for the detection of copper ions, making it a potential candidate for the development of new sensors for the detection of copper ions.
属性
IUPAC Name |
(5E)-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-7-3-2-4-8-5-9(12(17)15-11(7)8)6-10-13(18)16-14(19)20-10/h2-6H,1H3,(H,15,17)(H,16,18,19)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKLBZDVOZCAPI-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


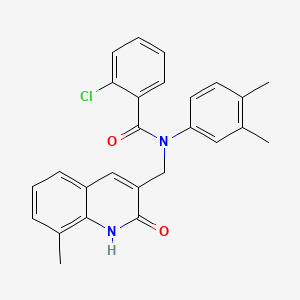
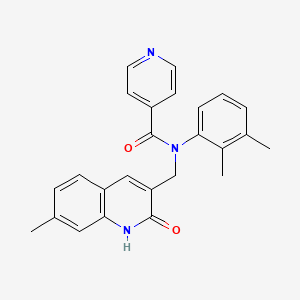
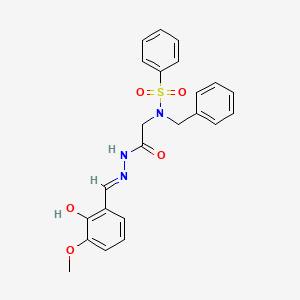
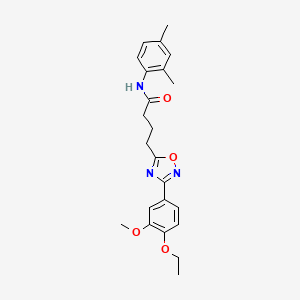
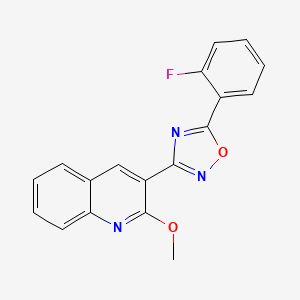
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)





